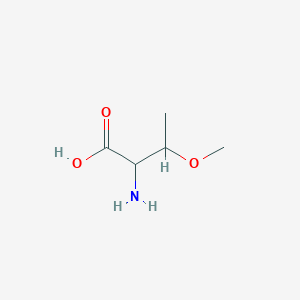

2-Amino-3-methoxybutanoic acid

Vue d'ensemble

Description

2-Amino-3-methoxybutanoic acid: is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group at the second carbon and a methoxy group at the third carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxybutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-methoxybutanoic acid.

Amination Reaction: The bromo group is substituted with an amino group through an amination reaction using ammonia or an amine source under controlled conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-3-methoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of 2-amino-3-methoxybutanal or this compound.

Reduction: Formation of 2-amino-3-methoxybutanamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Amino-3-methoxybutanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to natural amino acids allows it to be incorporated into peptide chains, making it valuable for drug development.

Case Study: Peptide Synthesis

In peptide synthesis, this compound is utilized as a building block for creating modified peptides that exhibit enhanced biological activity or stability. For instance, its incorporation into therapeutic peptides can improve their pharmacokinetic properties, leading to better efficacy in clinical settings .

Biochemical Research

This compound is increasingly used in biochemical research, particularly in studies involving protein structure and function. Its unique properties allow researchers to explore the roles of amino acid modifications in enzyme activity and protein interactions.

Case Study: Enzyme Activity Modulation

Research has shown that substituting standard amino acids with this compound in enzyme assays can lead to significant changes in enzymatic activity. This modification helps elucidate the structure-function relationship of proteins and aids in the design of enzyme inhibitors .

Cell Culture and Transfection

In cell biology, this compound is employed to enhance cell culture systems and transfection efficiency. It is often included in media formulations to support the growth of specific cell lines or improve the uptake of genetic material during transfection processes.

Application Example

In transfection protocols, the addition of this compound has been shown to increase the efficiency of plasmid uptake by mammalian cells, thereby enhancing gene expression levels. This application is critical for gene therapy research and development .

Analytical Chemistry

The compound is also utilized in analytical chemistry for various testing methods, including chromatography and molecular testing. Its distinct chemical properties facilitate the separation and identification of complex mixtures.

Application Example: Chromatography

In high-performance liquid chromatography (HPLC), this compound serves as a standard reference material for calibrating equipment and validating methods used to analyze amino acids and peptides in biological samples .

Data Summary Table

Mécanisme D'action

The mechanism of action of 2-Amino-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes involved in amino acid metabolism, such as aminotransferases.

Pathways: It can participate in metabolic pathways related to amino acid synthesis and degradation, influencing cellular functions and biochemical processes.

Comparaison Avec Des Composés Similaires

2-Amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a methoxy group.

2-Amino-3-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

2-Amino-3-ethoxybutanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 2-Amino-3-methoxybutanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

2-Amino-3-methoxybutanoic acid, also known as methionine sulfoximine, is an amino acid derivative that has garnered attention in various fields of research due to its unique biological activities. This article explores its biochemical properties, applications in drug development, and potential therapeutic uses, supported by relevant case studies and research findings.

- Molecular Formula : C5H11NO3

- Molecular Weight : 133.15 g/mol

- IUPAC Name : (2S)-2-amino-3-methoxybutanoic acid

- Appearance : White powder

1. Peptide Synthesis and Drug Development

This compound is utilized as a critical building block in peptide synthesis. Its structural properties enhance the stability and bioavailability of therapeutic peptides, making it a valuable component in drug development, particularly for metabolic disorders .

2. Enzyme Activity Modulation

Research indicates that this compound can influence enzyme activity. For instance, studies have shown that it can modulate the activity of certain thiolases, which are essential for various metabolic pathways .

3. Antimicrobial Properties

Recent investigations into coordination compounds of this compound have demonstrated significant antimicrobial activity. Complexes formed with chromium(III) and oxovanadium(IV) ions showed effective inhibition against several bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study synthesized coordination compounds of this compound with chromium(III) and oxovanadium(IV). The disc diffusion method revealed zones of inhibition against eight microbial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating potent antibacterial properties, particularly from the chromium(III) complexes .

| Compound | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Cr(III) Complex | 18 | 0.5 |

| V(IV) Complex | 15 | 0.8 |

Case Study 2: Metabolic Pathway Insights

In another study focusing on fibroblast cultures, the incorporation of labeled 2-methylbutanoic acid into macromolecules was analyzed to assess metabolic deficiencies related to thiolase activity. The results indicated that low incorporation rates correlated with severe clinical symptoms in patients, emphasizing the role of this compound in metabolic regulation .

The mechanism through which this compound exerts its biological effects involves modulation of enzyme pathways and interaction with protein structures. This compound has been implicated in enhancing the efficacy of certain drugs by improving their pharmacokinetic profiles through better absorption and metabolism .

Potential Therapeutic Applications

Given its diverse biological activities, this compound shows promise in various therapeutic areas:

Propriétés

IUPAC Name |

2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031340 | |

| Record name | O-Methyl-DL-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88642-93-7, 2076-53-1 | |

| Record name | L-Thr(methyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Methyl-DL-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.